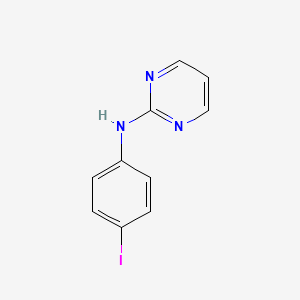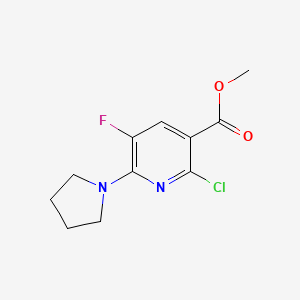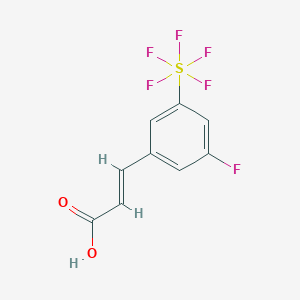
3-Fluoro-5-(pentafluorosulfur)cinnamic acid
Overview
Description
3-Fluoro-5-(pentafluorosulfur)cinnamic acid is a chemical compound with the CAS Number: 1240261-82-8 . Its IUPAC name is (2E)-3-[3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-5-(pentafluorosulfur)cinnamic acid is 292.2 . Its InChI code is 1S/C9H6F6O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ .Physical And Chemical Properties Analysis
3-Fluoro-5-(pentafluorosulfur)cinnamic acid is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antineoplastic Potential
- Cinnamic acid derivatives, including 3-fluoro cinnamic acid dimers, demonstrate significant cytotoxicity in breast cancer cells. These compounds, such as the 3-fluoro cinnamic acid dimer, induce apoptosis and S-phase cell cycle arrest in cancer cells, suggesting potential as novel antineoplastic agents (Hunke et al., 2018).
Chemical Synthesis and Properties
- 3-Fluoro-5-(pentafluorosulfur)cinnamic acid and related compounds have been synthesized through various chemical processes, demonstrating potential for diverse applications in organic chemistry. For example, the electrochemical fluorination of methyl cinnamates produces diastereoisomeric mixtures with significant yields, indicating the versatility of these compounds in synthesis (Dmowski & Kozłowski, 1997).
Structural and Spectroscopic Analysis
- Studies on the structural landscape of β-cinnamic acid, including fluoro-substituted variants, reveal insights into geometric and chemical factors influencing their properties. The exploration of mono- and difluorocinnamic acids helps in understanding the structural diversity and potential hydrogen bonding interactions in these compounds (Chakraborty & Desiraju, 2018).
Photodimerization Reactions
- The photodimerization reactions of trans-cinnamic acid derivatives, including 3-fluoro-trans-cinnamic acid, have been studied, highlighting their unique reactivity under UV irradiation. These reactions, leading to the formation of specific dimeric products, demonstrate the potential utility of these compounds in photochemical applications (Khoj et al., 2013).
Potential in Medical Research
- Cinnamic acid derivatives, including fluorine-substituted variants, have been reviewed for their anticancer properties. These compounds, due to their structural flexibility and reactivity, are considered promising in the development of novel anticancer agents (De, Baltas, & Bedos-Belval, 2011).
properties
IUPAC Name |
(E)-3-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGBEHCOVNLOW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



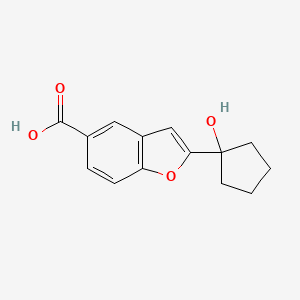
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
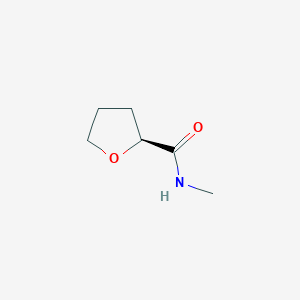
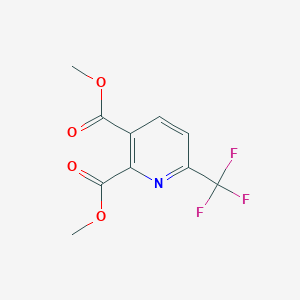
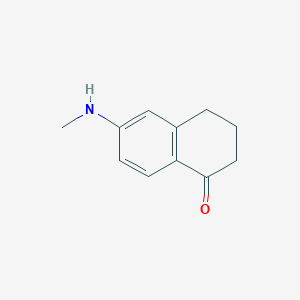
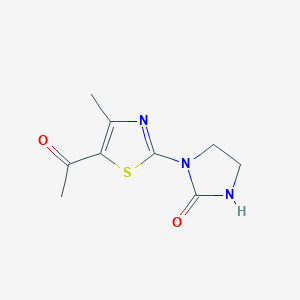
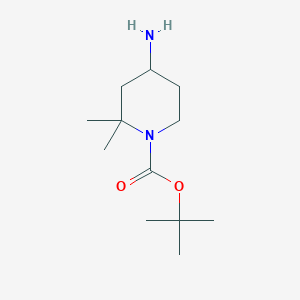
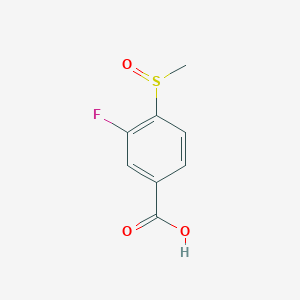
![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)

